molecular formula C14H10ClN3O4S2 B2480774 7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-30-2

7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2480774
CAS No.: 899750-30-2
M. Wt: 383.82
InChI Key: WTSHWJNGMACDAY-UHFFFAOYSA-N
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Description

7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

It is known that 1,2,4-benzothiadiazine 1,1-dioxide derivatives, which this compound is a part of, are well known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Mode of Action

It is known that 1,2,4-benzothiadiazine 1,1-dioxide derivatives act as atp-sensitive potassium channel openers . This means they likely interact with these channels, causing them to open and allow potassium ions to flow out of the cell. This can hyperpolarize the cell, making it less likely to fire an action potential, which can have various effects depending on the type of cell.

Biochemical Pathways

Given its potential role as an atp-sensitive potassium channel opener , it may affect pathways related to cellular excitability and signal transduction. For example, in cardiac cells, opening of these channels can lead to shortening of the action potential duration, reducing the likelihood of arrhythmias.

Result of Action

As an atp-sensitive potassium channel opener , it could potentially lead to hyperpolarization of cells, reducing their excitability. This could have various effects depending on the type of cell, such as reducing contractility in cardiac cells or reducing insulin release in pancreatic beta cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multiple steps. One common method includes the reaction of 7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-chloro-3-[(4-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S2/c15-10-3-6-12-13(7-10)24(21,22)17-14(16-12)23-8-9-1-4-11(5-2-9)18(19)20/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSHWJNGMACDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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